Product packaging for SPL‑410(Cat. No.:)

SPL‑410

Cat. No.: B1193606
M. Wt: 500.5772
InChI Key: KEEHEUGOPCFXAV-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Identification of SPPL2a as a Pharmacological Target

SPPL2a gained prominence due to its non-redundant role in antigen-presenting cells (APCs). Genetic studies revealed that SPPL2a-deficient mice exhibited B cell maturation arrest at the transitional 1 stage and reduced myeloid dendritic cell populations, phenotypes rescued by concurrent CD74 knockout. Mechanistically, SPPL2a cleaves the CD74 N-terminal fragment (NTF), preventing toxic accumulation of CD74/p8 and enabling proper MHC class II-mediated antigen presentation.

In humans, SPPL2a deficiency causes Mendelian susceptibility to mycobacterial disease (MSMD) , characterized by impaired dendritic cell function and dysregulated cytokine responses. This validated SPPL2a as a therapeutic target for autoimmune diseases, where aberrant APC activity drives pathology. Key findings include:

  • SPPL2a−/− B cells show defective PI3K/Akt signaling and elevated pro-apoptotic gene expression.
  • CD74/p8 accumulation disrupts B cell receptor (BCR) trafficking and surface IgM expression.
  • SPPL2a inhibition reduces interleukin-10 (IL-10) and interferon-β (IFN-β) secretion in dendritic cells exposed to mycobacteria.

Rationale for Developing SPL-410 as a Selective SPPL2a Inhibitor

SPL-410 emerged from iterative optimization of a high-throughput screening hit (compound 1 ) featuring a hydroxyethylamine (HEA) core . Structural modifications aimed to enhance potency, selectivity, and oral bioavailability:

Property SPL-410 Initial Hit (1)
IC50 (SPPL2a) 9 nM 1,200 nM
Selectivity (SPPL2b) 54-fold <2-fold
Solubility 10 mM in DMSO <1 mM
Oral Exposure (mice) Cmax = 1,230 ng/mL Not reported

The HEA moiety mimics the tetrahedral transition state during proteolysis, binding aspartate residues in SPPL2a's catalytic site. Key design elements include:

  • A 4-tert-butylbenzene sulfonamide group for hydrophobic interactions with SPPL2a's substrate pocket.
  • A trifluoromethoxy phenyl side chain improving metabolic stability.
  • A cyclobutylamine substituent reducing off-target effects on γ-secretase and SPP.

In mechanistic studies, SPL-410 inhibited CD74/p8 processing in A20 murine B cells (IC50 = 150 nM) and achieved 82% target engagement in mouse spleen at 10 mg/kg. Its selectivity profile (>100-fold over BACE1, cathepsin D, and renin) minimized risks of ancillary toxicity.

Properties

Molecular Formula

C24H31F3N2O4S

Molecular Weight

500.5772

IUPAC Name

N-((2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethoxy)phenyl)propyl)-4-(tert-butyl)-N-cyclobutylbenzenesulfonamide

InChI

InChI=1S/C24H31F3N2O4S/c1-23(2,3)17-9-13-20(14-10-17)34(31,32)29(18-5-4-6-18)15-21(30)22(28)16-7-11-19(12-8-16)33-24(25,26)27/h7-14,18,21-22,30H,4-6,15,28H2,1-3H3/t21-,22-/m0/s1

InChI Key

KEEHEUGOPCFXAV-VXKWHMMOSA-N

SMILES

O=S(C1=CC=C(C(C)(C)C)C=C1)(N(C[C@H](O)[C@@H](N)C2=CC=C(OC(F)(F)F)C=C2)C3CCC3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SPL‑410;  SPL 410;  SPL410; 

Origin of Product

United States

Q & A

Table 1: P-E/I-C-O Framework for Research Questions

ComponentDescriptionExample for SPL-410
PopulationTarget system"Triple-negative breast cancer cells"
ExposureIntervention"SPL-410 at 10–100 µM"
ComparisonControl group"Untreated cells + vehicle control"
OutcomeMeasurable effect"Reduction in tumor spheroid size"

Q. Table 2: Common Errors in Experimental Design

Error TypeImpactMitigation Strategy
Uncontrolled variablesConfounded resultsUse randomized block designs
Insufficient replicatesLow statistical powerApply power analysis pre-study
Poor documentationIrreproducible protocolsAdopt electronic lab notebooks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SPL‑410
Reactant of Route 2
SPL‑410

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